2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isopropylacetamide
Overview
Description
2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isopropylacetamide is a useful research compound. Its molecular formula is C15H16FN3O2 and its molecular weight is 289.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.12265492 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have synthesized novel compounds with potential biological applications, such as for the study of peripheral benzodiazepine receptors using positron emission tomography (PET) (C. Fookes et al., 2008). Another study focused on the synthesis and evaluation of anticancer activity of new 3(2h)-one pyridazinone derivatives through molecular docking studies (Mehvish Mehvish & Arvind Kumar, 2022).
Molecular Docking and Drug Efficacy
Molecular docking studies have been employed to identify novel compounds with significant biological activities. For instance, novel pyrazoles were synthesized, and their biological properties were evaluated for potential use in treating diseases like cancer and inflammation (P. Thangarasu et al., 2019).
Photophysical and Optical Properties
The synthesis of new classes of fluorophores demonstrates the significance of heteroatom-containing compounds in developing fluorescent probes for biomedical applications (Sujin Park et al., 2015).
Antimicrobial and Antinociceptive Activities
Some studies have focused on the synthesis of derivatives with potential antimicrobial and antinociceptive activities. For example, new imidazolyl acetic acid derivatives were synthesized and evaluated for anti-inflammatory and analgesic activities (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).
Drug Discovery and Development
The exploration of novel heterocyclic compounds for drug discovery, such as the development of selective and orally efficacious inhibitors for kinase superfamily, highlights the potential therapeutic applications of these compounds (Gretchen M. Schroeder et al., 2009).
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-propan-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-10(2)17-14(20)9-19-15(21)8-7-13(18-19)11-3-5-12(16)6-4-11/h3-8,10H,9H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXXXWWJZMRICS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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